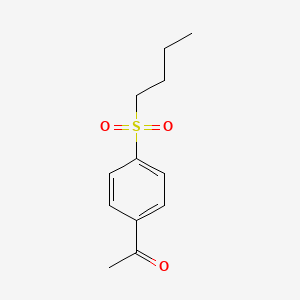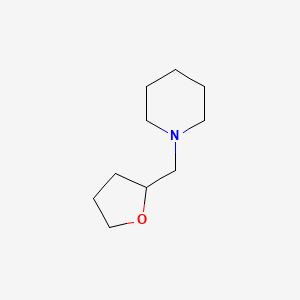
1-(2-Tetrahydrofurylmethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Tetrahydrofurylmethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofurylmethyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tetrahydrofurylmethyl)piperidine typically involves the reaction of piperidine with tetrahydrofuran derivatives under specific conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloromethyltetrahydrofuran in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 1-(2-Tetrahydrofurylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and secondary amines .
科学的研究の応用
1-(2-Tetrahydrofurylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-(2-Tetrahydrofurylmethyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression and other diseases
類似化合物との比較
Piperidine: A basic structure with significant pharmacological properties.
Pyridine: Another nitrogen-containing heterocycle with diverse applications.
Piperine: A naturally occurring alkaloid with various therapeutic effects
Uniqueness: 1-(2-Tetrahydrofurylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofurylmethyl group enhances its solubility and reactivity compared to other piperidine derivatives .
特性
CAS番号 |
85187-52-6 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
1-(oxolan-2-ylmethyl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h10H,1-9H2 |
InChIキー |
IHZVGLCONDEBNK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


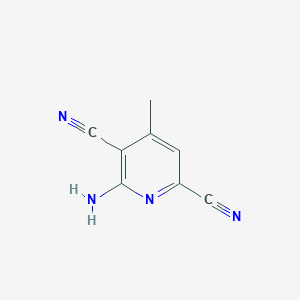
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)


![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
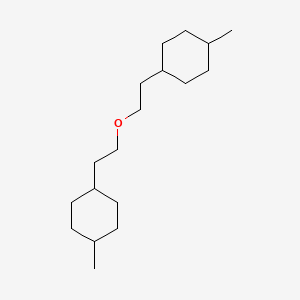
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
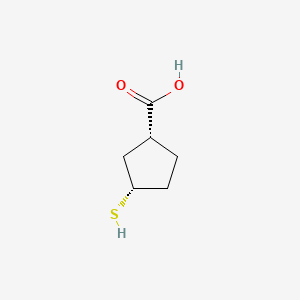
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
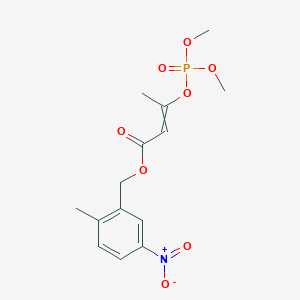
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
